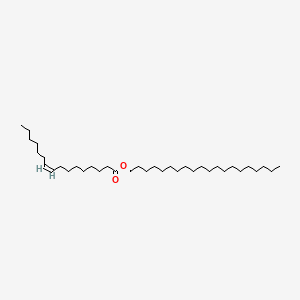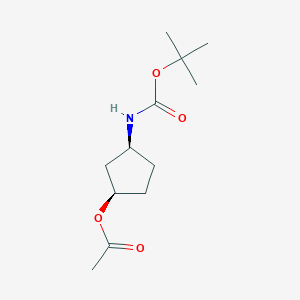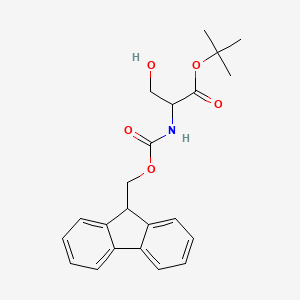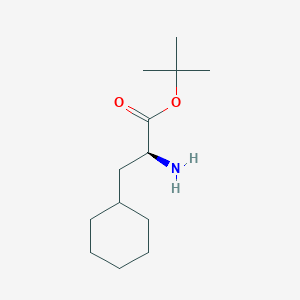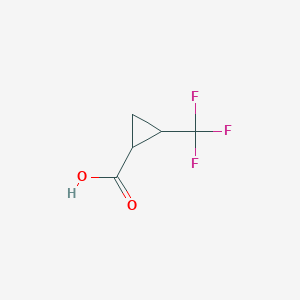
m-PEG15-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
M-PEG15-alcohol is a novel and potent PROTAC linker . Its molecular formula is C31H64O16 .
Synthesis Analysis
M-PEG15-alcohol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular weight of m-PEG15-alcohol is 692.83 . Its molecular structure can be represented by the SMILES string: COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO .Chemical Reactions Analysis
As a PEG-based PROTAC linker, m-PEG15-alcohol plays a crucial role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
The exact mass of m-PEG15-alcohol is 692.42 . Its elemental analysis shows that it contains 53.74% carbon, 9.31% hydrogen, and 36.95% oxygen .科学研究应用
药物递送系统
聚乙二醇化(PEG)是将聚乙二醇(PEG)链连接到分子上的过程,是一种广泛应用的技术,用于增强药物的治疗潜力。例如,一项研究表明,聚乙二醇化非离子表面活性剂囊泡可以通过延长其循环时间和提高其包封效率来提高中药药胶酸的生物利用度,展示了 PEG15-SA 等 PEG 衍生物在创建有效药物递送系统中的潜力 (Lin 等人,2013 年)。
材料科学和生物技术
PEG 及其衍生物在材料科学中发挥着至关重要的作用,特别是在水凝胶和生物材料的开发中。例如,已经开发出具有高延展性和自修复能力的全 PEG 水凝胶,利用 PEG 的生物相容性用于潜在的生物医学应用 (Ge 等人,2020 年)。此外,PEG 已被用于修饰聚合物的表面性质以调节细胞粘附、增殖和存活,表明其在设计生物材料中的重要性 (Sung 等人,2010 年)。
环境应用
在环境科学中,已经研究了 PEG 衍生物的生物降解性,以了解它们在海洋沉积物中的归宿。研究发现,醇聚氧乙烯醚 (AEO) 和 PEG 可以在海洋环境中进行厌氧降解,这对于评估这些物质的环境影响至关重要 (Traverso-Soto 等人,2016 年)。
分析和生化应用
PEG 及其衍生物一直是开发新型分析方法和生物传感器的工具。例如,使用聚芴-g-聚(乙二醇)和多壁碳纳米管创建了一种新的乙醇生物传感器,展示了 PEG 在增强生物传感平台性能方面的效用 (Bekmezci 等人,2020 年)。
作用机制
Target of Action
m-PEG15-alcohol is a PEG-based PROTAC linker . The primary targets of m-PEG15-alcohol are the proteins that are intended to be degraded by the PROTAC . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
m-PEG15-alcohol, as a part of a PROTAC molecule, facilitates the interaction between the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of m-PEG15-alcohol is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By bringing the target protein in close proximity to an E3 ubiquitin ligase, m-PEG15-alcohol enables the transfer of ubiquitin to the target protein. The ubiquitinated protein is then recognized by the proteasome and degraded .
Pharmacokinetics
As a peg-based compound, m-peg15-alcohol is expected to have good solubility in aqueous media . This property can enhance the bioavailability of the PROTAC.
Result of Action
The result of the action of m-PEG15-alcohol is the selective degradation of the target protein . By enabling the formation of a ternary complex with the target protein and an E3 ubiquitin ligase, m-PEG15-alcohol allows for the specific and efficient degradation of the target protein .
Action Environment
The action of m-PEG15-alcohol, as part of a PROTAC, takes place intracellularly Environmental factors such as pH and the presence of other proteins can influence the efficiency of protein degradation
未来方向
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H64O16/c1-33-4-5-35-8-9-37-12-13-39-16-17-41-20-21-43-24-25-45-28-29-47-31-30-46-27-26-44-23-22-42-19-18-40-15-14-38-11-10-36-7-6-34-3-2-32/h32H,2-31H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOKQTKREVSBIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H64O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025054 |
Source


|
| Record name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44-Pentadecaoxahexatetracontan-46-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

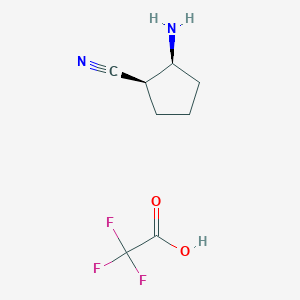
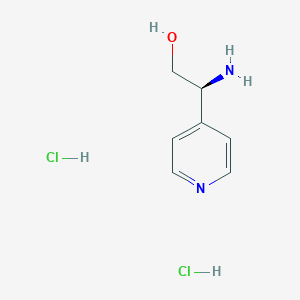
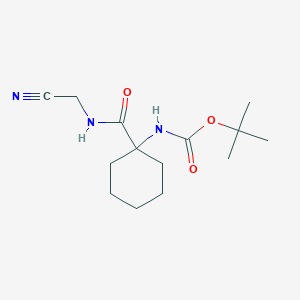
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine))](/img/structure/B3117651.png)
